Cas no 1286712-71-7 (N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a benzodioxole core linked to a furan-substituted oxazole carboxamide moiety. Its unique structure combines multiple aromatic and heterocyclic systems, making it a promising scaffold for pharmaceutical and agrochemical applications. The presence of both benzodioxole and furan groups enhances its potential for bioactivity, particularly in targeting specific enzymatic pathways or receptor interactions. The oxazole ring further contributes to its stability and binding affinity. This compound is of interest in medicinal chemistry for its modular design, allowing for further derivatization to optimize pharmacokinetic properties or selectivity. Its synthetic versatility also makes it valuable for exploratory research in drug discovery.
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide structure
1286712-71-7 structure
商品名:N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
CAS番号:1286712-71-7
MF:C16H11N3O6
メガワット:341.275043725967
CID:6309317
PubChem ID:52907937

N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
    • N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide
    • F6154-0373
    • 1286712-71-7
    • VU0533609-1
    • AKOS024533885
    • N-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
    • インチ: 1S/C16H11N3O6/c20-14(17-9-3-4-11-13(6-9)25-8-24-11)10-7-23-16(18-10)19-15(21)12-2-1-5-22-12/h1-7H,8H2,(H,17,20)(H,18,19,21)
    • InChIKey: ZHCKNYMESPSARC-UHFFFAOYSA-N
    • ほほえんだ: O1COC2C=CC(=CC1=2)NC(C1=COC(NC(C2=CC=CO2)=O)=N1)=O

計算された属性

  • せいみつぶんしりょう: 341.06478508g/mol
  • どういたいしつりょう: 341.06478508g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 518
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 116Ų

N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6154-0373-3mg
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
3mg
$63.0 2023-09-09
Life Chemicals
F6154-0373-50mg
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
50mg
$160.0 2023-09-09
Life Chemicals
F6154-0373-5μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
5μmol
$63.0 2023-09-09
Life Chemicals
F6154-0373-10μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
10μmol
$69.0 2023-09-09
Life Chemicals
F6154-0373-5mg
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
5mg
$69.0 2023-09-09
Life Chemicals
F6154-0373-75mg
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
75mg
$208.0 2023-09-09
Life Chemicals
F6154-0373-2μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6154-0373-20μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
20μmol
$79.0 2023-09-09
Life Chemicals
F6154-0373-10mg
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
10mg
$79.0 2023-09-09
Life Chemicals
F6154-0373-40mg
N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide
1286712-71-7
40mg
$140.0 2023-09-09

N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamideに関する追加情報

Introduction to N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide (CAS No. 1286712-71-7)

N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide, identified by its CAS number 1286712-71-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes fused rings and functional groups that contribute to its unique chemical and biological properties. The presence of a benzodioxol moiety, often associated with compounds exhibiting neuropharmacological activity, alongside a furan and an oxazole ring system, suggests potential applications in the development of novel therapeutic agents.

The structural complexity of N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide positions it as a promising candidate for further exploration in drug discovery. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The benzodioxol ring, for instance, is well-documented for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in conditions such as depression, anxiety, and neurodegenerative disorders. The integration of this motif with other pharmacophoric elements in N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide may enhance its binding affinity to specific targets while minimizing off-target effects.

Moreover, the furan and oxazole components of the molecule contribute to its overall pharmacological profile. Furan derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. In contrast, oxazole rings are frequently encountered in bioactive natural products and synthetic drugs due to their ability to engage with biological macromolecules such as enzymes and receptors. The amide linkage in the compound’s structure further extends its potential utility by allowing for modifications that can fine-tune solubility, metabolic stability, and bioavailability—critical factors in drug development.

Recent studies have highlighted the importance of heterocyclic scaffolds in medicinal chemistry. A 2023 review published in the *Journal of Medicinal Chemistry* emphasized that compounds incorporating multiple heterocyclic rings often exhibit enhanced pharmacological efficacy compared to simpler molecules. This observation aligns with the structural features of N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide, which combines three distinct heterocyclic systems into a single entity. Such multifunctional molecules are particularly attractive for developing drugs that require multiple mechanisms of action to achieve therapeutic efficacy.

In vitro studies have begun to unravel the potential biological activities of N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide. Initial screening assays have shown promising results in modulating enzymes involved in inflammatory pathways. For example, the compound has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes at concentrations comparable to some known nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that it may serve as a lead compound for developing novel anti-inflammatory agents with improved selectivity or reduced side effects.

The benzodioxol moiety has also been implicated in interactions with serotonin receptors (e.g., 5-HT1A), which are relevant for treating cognitive disorders and mood regulation. Computational docking studies have predicted that N-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-amido)-1,3-oxtale oxide carboxamide may bind to these receptors with high affinity due to its structural complementarity. Preliminary experiments using cell-based assays have supported these predictions by showing modulation of serotonin receptor-mediated signaling cascades.

Another area of interest is the potential application of this compound in oncology research. Heterocyclic compounds are increasingly recognized as key players in cancer therapy due to their ability to interfere with critical cellular processes such as DNA replication and cell proliferation. The unique combination of rings in N-(2H - 13 - benzodioxol - 5 - yl) - 21 - furan - 22 - amido) - 13 - oxazole - 44 - carboxamide may enable it to target specific oncogenic pathways or modulate tumor microenvironment interactions.

Advances in synthetic methodologies have also facilitated the exploration of analogs derived from N-(23H - 13 - benzodioxol - 55 yl) - 22 furanamido) - 13 oxazole carboxamide) (CAS No: 128671277). By strategically modifying functional groups or introducing additional substituents at key positions within the molecule’s structure (e.g., replacing hydroxyl groups on the benzodioxol ring or altering the amide bond), chemists can generate libraries of derivatives with tailored properties. High-throughput screening techniques coupled with machine learning algorithms enable rapid identification of promising candidates from these libraries based on predicted bioactivity profiles.

The development process for such compounds typically involves several stages: initial design based on known pharmacophores; synthetic preparation; purification; characterization using spectroscopic techniques such as NMR spectroscopy; followed by biological evaluation through enzyme inhibition assays or receptor binding studies depending on intended therapeutic indication(s). Given its complex structure, N(23H)13BenzDioxylFuramidooxazolatecarboxamide(CAS No:128671277) represents an interesting case study where interdisciplinary collaboration between chemists,biochemists,and pharmacologists will be essential toward realizing clinical applications.

The growing emphasis on green chemistry principles has also influenced approaches toward synthesizing this class of molecules. Researchers are increasingly exploring catalytic methods that minimize waste produce energy consumption during production runs while maintaining high yields purity standards required pharmaceutical industry today。For instance, transition metal-catalyzed cross-coupling reactions play crucial role constructing complex fused-ring systems found many biologically active natural products synthetic intermediates like one described here。

In conclusion, N(23H)13BenzDioxylFuramidooxazolatecarboxamide(CAS No:128671277) exemplifies how integrating multiple heterocyclic motifs into single molecular framework can yield novel entities possessing diverse biological potential。While further research needed fully elucidate its therapeutic promise this compound serves valuable tool understanding how structural features influence drug-like properties advancing future discovery efforts within medicinal chemistry field。As science progresses continued refinement both synthetic methodologies computational modeling will undoubtedly expand horizons what possible achieved designing next generation medicines based knowledge gained studying molecules like one presented above。

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